![molecular formula C14H13NO2 B6363784 2-(4-Ethylphenyl)nicotinic acid, 95% CAS No. 1225508-41-7](/img/structure/B6363784.png)
2-(4-Ethylphenyl)nicotinic acid, 95%
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Overview
Description
2-(4-Ethylphenyl)nicotinic acid (2-EPNA) is an organic compound belonging to the class of phenolic acids. It is a derivative of nicotinic acid, and has a wide range of applications in scientific research and laboratory experiments. 2-EPNA is used as a building block for synthesizing other compounds, and is also used as a reagent in various biochemical and physiological assays.
Scientific Research Applications
2-(4-Ethylphenyl)nicotinic acid, 95% is widely used in scientific research and laboratory experiments. It is used as a building block for synthesizing other compounds, and is also used as a reagent in various biochemical and physiological assays. It has been used in studies of enzyme kinetics, receptor binding, and protein-protein interactions. It has also been used to study the effects of drugs on the central nervous system and to investigate the mechanism of action of various drugs.
Mechanism of Action
2-(4-Ethylphenyl)nicotinic acid, 95% is an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, resulting in the release of neurotransmitters, such as dopamine and serotonin. The activation of the nAChR also results in the activation of various intracellular signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to increase the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Ethylphenyl)nicotinic acid, 95% in laboratory experiments is its high purity (95%). This makes it ideal for studying the effects of drugs on biochemical and physiological processes. However, it is important to note that 2-(4-Ethylphenyl)nicotinic acid, 95% is a highly potent compound and should be handled with care. It should only be used in well-ventilated areas and protective clothing should be worn.
Future Directions
In the future, 2-(4-Ethylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on other physiological processes, such as the immune system and metabolism. It could also be used to investigate the mechanism of action of novel drugs. Additionally, it could be used to study the effects of drugs on the central nervous system. Finally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs.
Synthesis Methods
2-(4-Ethylphenyl)nicotinic acid, 95% is synthesized by the reaction of 4-ethylphenol and nicotinic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 130-150°C, and the yield is typically 95%.
properties
IUPAC Name |
2-(4-ethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHGXHHIHLIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680746 |
Source
|
Record name | 2-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225508-41-7 |
Source
|
Record name | 2-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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